molecular formula C15H23BFNO2 B7955074 Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Cat. No.: B7955074
M. Wt: 279.16 g/mol
InChI Key: MSTYALNEJJATMO-UHFFFAOYSA-N
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Description

Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a complex organic compound featuring a boron-containing dioxaborolane ring and a fluorinated aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine typically involves a multi-step process:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-3-bromobenzyl alcohol with pinacol borane to form the boronic ester. This reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere.

    Amination: The boronic ester is then subjected to a nucleophilic substitution reaction with ethylamine. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding boronic acids or alcohols.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under suitable conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.

    Medicine: Its fluorinated aromatic ring is of interest in the development of pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism by which Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in metabolic pathways and signal transduction.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the fluorinated aromatic ring and ethylamine group.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar boron-containing structure but without the ethylamine and fluorine substituents.

Uniqueness

Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is unique due to its combination of a boron-containing dioxaborolane ring, a fluorinated aromatic system, and an ethylamine group

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO2/c1-6-18-10-11-8-7-9-12(13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTYALNEJJATMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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